6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate
Description
Properties
Molecular Formula |
C14H15BrF3N3O3 |
|---|---|
Molecular Weight |
410.19 g/mol |
IUPAC Name |
6-bromospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H14BrN3O.C2HF3O2/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;3-2(4,5)1(6)7/h1-2,7,14-15H,3-6H2,(H,16,17);(H,6,7) |
InChI Key |
DBNFXKNZHXBWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12NC3=C(C=C(C=C3)Br)C(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Biological Activity
6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate (CAS No. 1204345-60-7) is a compound of interest due to its potential biological activities. This spiro compound features a unique structural configuration that may confer specific pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, evaluation of biological effects, and potential therapeutic applications.
- Molecular Formula : C12H14BrN3O
- Molecular Weight : 296.16 g/mol
- CAS Number : 1204345-60-7
- Purity : Typically >95% in commercial preparations .
The biological activity of 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, compounds featuring a spiro-piperidine moiety have been recognized for their inhibitory effects on specific kinases and enzymes critical in cancer and metabolic disorders .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In particular, it has been shown to inhibit the activity of acetyl-CoA carboxylases (ACC), which play a crucial role in fatty acid metabolism:
- IC50 Values : The compound demonstrated IC50 values below 1000 nM against both ACC1 and ACC2 enzymes, indicating potent inhibitory activity .
- Cytotoxicity : In cytotoxicity assays using human embryonic lung fibroblast (HELF) cells, the compound showed low toxicity (>100 μM), suggesting a favorable safety profile for further development .
Antibacterial Activity
In addition to anticancer effects, preliminary studies have suggested that derivatives of spiro compounds exhibit antibacterial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of compounds related to 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one.
-
Synthesis and Evaluation :
Compound ACC1 IC50 (nM) ACC2 IC50 (nM) Cytotoxicity (μM) Compound A <1000 <500 >100 Compound B <900 <300 >100 Compound C <800 <400 >100 - Molecular Docking Studies :
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to spiroquinazolines. For instance, derivatives of spiro[indene-1,2'-quinazolin]-4'(3'H)-one were synthesized and evaluated for their anticonvulsant activity using models such as pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The findings suggested that certain derivatives exhibited significant anticonvulsant effects, implicating the involvement of benzodiazepine receptors in their mechanism of action .
Antiproliferative Effects
Another significant application is in cancer research. Compounds derived from spiro[indoline-1,2'-quinazolin]-4'(3'H)-one have demonstrated promising antiproliferative properties against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). These compounds showed higher efficacy than standard treatments like sunitinib and 5-fluorouracil, indicating their potential as novel anticancer agents .
Anti-SARS-CoV-2 Properties
In light of the COVID-19 pandemic, some studies have investigated the antiviral properties of spiroquinazoline derivatives. Notably, certain synthesized agents demonstrated significant inhibitory effects against SARS-CoV-2 in vitro, suggesting a potential pathway for developing antiviral therapies .
Synthesis and Characterization
The synthesis of 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate typically involves multi-component reactions that yield high purity products. Techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structural integrity of the synthesized compounds .
Case Studies
Comparison with Similar Compounds
Notes
Handling and Storage : The trifluoroacetate salt should be stored away from heat and ignition sources (P210) .
Synthetic Caution : Bromination reactions require strict temperature control to avoid decomposition .
Biological Relevance : Structural analogs highlight the scaffold’s versatility, with substituents dictating target selectivity (e.g., fluorine for imaging, bromine for therapeutic potency) .
Preparation Methods
Step 1: Formation of the Quinazoline Core
- Reagents: A substituted anthranilic acid derivative (e.g., 6-bromo-anthranilic acid), formamide, or other amide derivatives.
- Reaction Conditions: Heating in the presence of a dehydrating agent (e.g., POCl$$_3$$) to cyclize the anthranilic acid into a quinazoline framework.
- Reaction Mechanism: The reaction proceeds via condensation followed by cyclization to yield the quinazoline core.
Step 3: Bromination
- Reagents: Bromine (Br$$_2$$) or N-bromosuccinimide (NBS).
- Reaction Conditions: Conducted in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
- Outcome: Introduction of the bromine atom at the specified position on the quinazoline ring.
Step 4: Formation of Trifluoroacetate Salt
- Reagents: Trifluoroacetic acid (TFA).
- Reaction Conditions: Neutralization or salt formation under controlled acidic conditions.
- Purpose: This step improves the solubility and handling properties of the compound.
Reaction Scheme
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1 | Anthranilic acid derivative + formamide; POCl$$_3$$; heat | Quinazoline core |
| 2 | Quinazoline core + piperidine derivative; mild heating | Spiro[piperidine-quinazoline] intermediate |
| 3 | NBS or Br$$_2$$; dichloromethane; low temperature | Brominated intermediate |
| 4 | Trifluoroacetic acid; acidic medium | Final trifluoroacetate salt |
Analytical Techniques for Monitoring
To ensure purity and structural integrity throughout synthesis:
- High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
- $$ ^1H $$-NMR and $$ ^{13}C $$-NMR spectra provide insights into chemical shifts and coupling constants.
- Mass Spectrometry (MS): To confirm molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups.
Challenges in Synthesis
- Selective Bromination: Ensuring bromination occurs only at the desired position requires precise control over reaction conditions.
- Spirocyclization Efficiency: Achieving high yields during spirocyclization may require optimization of solvents and catalysts.
- Handling Trifluoroacetic Acid: TFA is highly corrosive and requires appropriate safety measures during handling.
Optimization Strategies
To improve yield and reproducibility:
- Use high-purity reagents to minimize side reactions.
- Optimize temperature and solvent choice for each step.
- Employ catalysts such as Lewis acids to enhance reaction rates where applicable.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C$${14}$$H$${15}$$BrF$${3}$$N$${3}$$O$$_{3}$$ |
| Molecular Weight | 410.19 g/mol |
| CAS Number | 1204345-60-7 |
| Key Reagents | Anthranilic acid derivative, piperidine, NBS, TFA |
| Key Analytical Techniques | HPLC, NMR, MS, IR |
Q & A
Q. What are the recommended synthetic routes for 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate, and how do reaction conditions affect yield?
The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, a [5+1]-cyclocondensation between substituted triazinones and heterocyclic ketones yields spiroquinazolinone derivatives . Key factors include catalyst selection (e.g., Pd₂(dba)₃/XPhos for coupling reactions ), reaction temperature (e.g., 100°C for Suzuki-Miyaura coupling ), and purification methods (e.g., reverse-phase HPLC for final isolation ). Substituent effects on amines significantly influence yield, with electron-withdrawing groups (e.g., bromine) improving efficiency (96% yield in 40 minutes ).
Q. What safety precautions are necessary when handling this compound?
The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and respiratory hazard (H335) . Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water and seek medical attention. Storage should be in a cool, dry place, protected from light and moisture .
Q. Which analytical techniques are most effective for characterizing purity and structure?
High-performance liquid chromatography (HPLC) is critical for purity assessment (>98% purity standards ). Nuclear magnetic resonance (NMR) confirms structural integrity, with ¹H/¹³C NMR resolving spirocyclic and trifluoroacetate regions . Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]⁺ peaks ). X-ray crystallography using SHELX software refines crystallographic data .
Q. How does substituent variation on the amine component influence synthesis of spiroquinazolinone derivatives?
Substituents impact reaction kinetics and yields. Electron-donating groups (e.g., methoxy) reduce reaction rates (89% yield in 80 minutes), while electron-withdrawing groups (e.g., bromine) accelerate reactions (95% yield in 45 minutes ). Steric hindrance from bulky groups (e.g., tert-butyl) requires longer reaction times but maintains high yields (91% ).
Q. What are the key considerations for long-term storage?
Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Avoid exposure to humidity, as trifluoroacetate salts are hygroscopic . Regular stability testing via HPLC is recommended to monitor decomposition.
Advanced Research Questions
Q. How can computational methods assist in predicting crystallographic structures?
SHELX software enables refinement of X-ray diffraction data for spirocyclic systems . Density Functional Theory (DFT) calculations can model molecular conformations and predict bond angles/energies. Pairing experimental data (e.g., from ) with computational validation reduces structural ambiguities .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Cross-validate NMR, MS, and crystallographic data to address discrepancies. For example, if MS suggests a molecular ion but NMR indicates impurities, repeat purification via flash chromatography . Iterative analysis (e.g., triangulating HPLC retention times with MS fragmentation ) ensures consistency.
Q. How can one design a structure-activity relationship (SAR) study for pharmacological derivatives?
Synthesize analogs with varied substituents (e.g., halogen, alkyl, aryl groups) and test in biological models (e.g., anti-inflammatory assays ). Use statistical tools (e.g., multivariate regression) to correlate substituent properties (logP, steric bulk) with activity. highlights triazinoquinazoline-spiro hybrids as potent anti-inflammatory agents, exceeding diclofenac in efficacy (69.2–85.9% inhibition ).
Q. What challenges arise in scaling synthesis from milligram to gram scale?
Catalyst recovery (e.g., Pd-based catalysts ), heat dissipation in exothermic steps, and purification bottlenecks (e.g., column chromatography scalability) are critical. Switch to flow chemistry for continuous processing or optimize solvent systems (e.g., DMF/water mixtures ) to improve yields.
Q. What methodologies assess metabolic stability in preclinical studies?
Use in vitro microsomal assays (e.g., liver microsomes + NADPH) to measure half-life. LC-MS/MS identifies metabolites, while quantitative structure-metabolism relationship (QSMR) models predict degradation pathways. Reference ’s approach to link structural features (e.g., spirocyclic rigidity) to metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
